

# The Historical Development and Discovery of Metakelfin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Metakelfin |
| Cat. No.:      | B1214006   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Metakelfin**, a combination antimalarial drug, represents a significant chapter in the history of chemotherapy against *Plasmodium falciparum*. This technical guide provides an in-depth exploration of the historical development, discovery, and mechanism of action of **Metakelfin**, a formulation of sulfalene and pyrimethamine. By examining the scientific journey from the synthesis of its components to its clinical application and eventual challenges with drug resistance, this document serves as a comprehensive resource for researchers in parasitology and drug development.

## Historical Development and Discovery

The story of **Metakelfin** is rooted in the strategic development of antifolate antimalarial agents. The combination of a sulfonamide with a dihydrofolate reductase inhibitor proved to be a highly effective synergistic strategy against malaria parasites.

## Discovery of Pyrimethamine

Pyrimethamine, an antiprotozoal agent, was synthesized in the early 1950s by a team led by Nobel laureate Gertrude B. Elion at the Wellcome Research Laboratories (a precursor to GlaxoSmithKline).<sup>[1][2]</sup> Marketed under the brand name Daraprim, it became available for

medical use in 1953.[\[1\]](#)[\[2\]](#) Pyrimethamine was developed through a rational drug design approach, targeting the folic acid metabolism essential for the replication of protozoa.[\[1\]](#)

## Discovery of Sulfalene (Sulfametopyrazine)

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide. It was discovered by researchers at the Italian pharmaceutical company Farmitalia and was first described in scientific literature in 1960.[\[3\]](#) Initially marketed as Kelfizina, sulfalene demonstrated potent antibacterial and antimalarial properties.[\[3\]](#)[\[4\]](#)

## The Genesis of Metakelfin

The combination of a sulfonamide and pyrimethamine was a logical step to enhance efficacy and potentially delay the development of drug resistance. Farmitalia Carlo Erba, the successor to Farmitalia, was actively involved in the research and development of antimalarial drug combinations.[\[5\]](#) While the exact first marketing date of the specific brand "**Metakelfin**" is not readily available in the public domain, clinical trials of the sulfalene-pyrimethamine combination were being conducted and reported throughout the 1970s and 1980s.[\[6\]](#)[\[7\]](#) These studies established the efficacy of this combination in treating uncomplicated falciparum malaria, particularly in regions with emerging chloroquine resistance.[\[7\]](#)

## Mechanism of Action: Targeting the Folate Biosynthesis Pathway

**Metakelfin** exerts its antimalarial effect through the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of *Plasmodium falciparum*. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's growth and replication.

## Sulfalene: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfalene, like other sulfonamides, is a structural analog of para-aminobenzoic acid (pABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[\[8\]](#) DHPS catalyzes the conversion of 6-hydroxymethyl-7,8-dihydropteroin pyrophosphate and pABA into

7,8-dihydropteroate.[9] By blocking this step, sulfalene prevents the synthesis of dihydropteroate, a precursor of folic acid.[8]

## Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimethamine is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[5][10] In the folate pathway, DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[9] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Pyrimethamine's high affinity for the parasite's DHFR enzyme compared to the human equivalent allows for selective toxicity.[5]

The sequential blockade of two crucial enzymes in the same metabolic pathway by sulfalene and pyrimethamine results in a synergistic effect, leading to a more potent antimalarial action than either drug used alone.



[Click to download full resolution via product page](#)

**Caption:** Inhibition of the Folate Biosynthesis Pathway in *P. falciparum* by **Metakelfin**.

## Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of the sulfalene-pyrimethamine combination. The following tables summarize key quantitative data from some of these studies.

**Table 1: Efficacy of Sulfalene-Pyrimethamine in Uncomplicated Falciparum Malaria**

| Study (Year)                         | Location                 | Treatment Group                    | No. of Patients | Cure Rate (%) | Parasite Clearance Time (hours, mean) | Fever Clearance Time (hours, mean) |
|--------------------------------------|--------------------------|------------------------------------|-----------------|---------------|---------------------------------------|------------------------------------|
| Comparative Trial (1973)[6]          | Northern Nigeria         | Sulfalene-Pyrimethamine            | Not specified   | Not specified | Not specified                         | Not specified                      |
| Comparative Trial (1984)[9]          | Burma                    | Sulfalene-Pyrimethamine            | 143             | 98.6          | Not specified                         | Not specified                      |
| Mefloquine vs. Quinine+S P (2005)[5] | Italy (Imported Malaria) | Quinine + Sulphalene Pyrimethamine | 94              | 96.8          | 50.6                                  | 44.4                               |

**Table 2: Pharmacokinetic Properties of Metakelfin Components**

| Component     | Bioavailability  | Protein Binding | Half-life   | Metabolism      | Excretion |
|---------------|------------------|-----------------|-------------|-----------------|-----------|
| Sulfalene     | Readily absorbed | 60-80%          | 60-65 hours | Hepatic (minor) | Renal     |
| Pyrimethamine | Well absorbed    | 87%             | ~96 hours   | Hepatic         | Renal     |

## Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials evaluating the efficacy of sulfalene-pyrimethamine.

### Study Design and Patient Population (Example from a Comparative Trial)

- Design: A randomized, open-label, comparative clinical trial.
- Inclusion Criteria:
  - Patients aged >15 years with uncomplicated *P. falciparum* malaria.
  - Asexual parasite density between 1,000 and 100,000/ $\mu$ L of blood.
  - Informed consent from the patient.
- Exclusion Criteria:
  - Signs and symptoms of severe malaria.
  - Pregnancy or lactation.
  - History of hypersensitivity to sulfonamides or pyrimethamine.
  - Use of other antimalarial drugs within the preceding two weeks.

### Drug Administration

- Sulfalene-Pyrimethamine Group: A single oral dose of sulfalene (e.g., 1000 mg) and pyrimethamine (e.g., 50 mg). The exact dosage was often weight-adjusted.

### Efficacy Assessment

- Parasitological Assessment:
  - Thick and thin blood smears were prepared at admission and daily for the first 7 days, and then on days 14, 21, and 28.

- Parasite density was determined by counting the number of asexual parasites per 200 white blood cells (WBCs) on a Giemsa-stained thick blood film, assuming a standard WBC count of 8,000/ $\mu$ L. Parasite density was then expressed as parasites/ $\mu$ L of blood.
- Clinical Assessment:
  - Clinical symptoms, including fever, were recorded daily. Fever clearance time was defined as the time from drug administration until the axillary temperature remained below 37.5°C for at least 48 hours.

## Statistical Analysis

- The primary endpoint was the clinical and parasitological cure rate at day 28.
- Data were often analyzed using chi-square or Fisher's exact tests for categorical variables and Student's t-test or Mann-Whitney U test for continuous variables.
- Survival analysis (e.g., Kaplan-Meier) was sometimes used to analyze the time to parasite recrudescence.



[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for a clinical trial evaluating the efficacy of **Metakelfin**.

## Challenges and Decline in Use

Despite its initial success, the widespread use of sulfadoxine-pyrimethamine combinations, including **Metakelfin**, led to the emergence and spread of drug-resistant *P. falciparum* strains. Resistance is primarily associated with point mutations in the dhps and dhfr genes of the parasite, which reduce the binding affinity of sulfalene and pyrimethamine to their target enzymes, respectively. Consequently, in many malaria-endemic regions, the efficacy of these drug combinations has significantly declined, leading to changes in treatment guidelines that favor artemisinin-based combination therapies (ACTs). In some countries, like Uganda, **Metakelfin** was eventually banned due to high levels of resistance and the prevalence of counterfeit versions of the drug.<sup>[10][11]</sup>

## Conclusion

**Metakelfin**, the combination of sulfalene and pyrimethamine, played a crucial role in the management of falciparum malaria for several decades, particularly as an alternative to chloroquine. Its development was a testament to the power of rational drug design and the understanding of parasite biochemistry. While its clinical utility has been diminished by the spread of drug resistance, the story of **Metakelfin** provides valuable lessons for the ongoing development of new antimalarial agents and highlights the continuous need for surveillance and innovation in the fight against this persistent global health threat.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring the challenges of statistical analysis of antimalarial efficacy | Infectious Diseases Data Observatory [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfaquine with pyrimethamine and chloroquine with pyrimethamine in single-dose treatment of *Plasmodium falciparum* infections. A trial in a rural population in northern Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Statistical Comparison to Determine First Line Regimen of Two Anti-Malarials for Uncomplicated Plasmodium Falciparum Malaria among Children Under 5 Years [learning-gate.com]
- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. ajtmh.org [ajtmh.org]
- 9. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological approaches for analysing data from therapeutic efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- To cite this document: BenchChem. [The Historical Development and Discovery of Metakelfin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214006#historical-development-and-discovery-of-metakelfin]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)